N-Cyclooctyl-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carbothioamide
Description
N-Cyclooctyl-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carbothioamide is a thiosemicarbazone derivative characterized by a cyclooctyl substituent on the hydrazinecarbothioamide nitrogen and a 5-nitrothiophene moiety linked via a methylidene group. Its structure combines a flexible aliphatic cyclooctyl ring with an electron-deficient aromatic system (5-nitrothiophene), which may influence its physicochemical properties and biological activity.
Properties
CAS No. |
630126-68-0 |
|---|---|
Molecular Formula |
C14H20N4O2S2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1-cyclooctyl-3-[(5-nitrothiophen-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C14H20N4O2S2/c19-18(20)13-9-8-12(22-13)10-15-17-14(21)16-11-6-4-2-1-3-5-7-11/h8-11H,1-7H2,(H2,16,17,21) |
InChI Key |
NIFWEXJELOYZOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC(=S)NN=CC2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclooctyl-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carbothioamide typically involves the reaction of cyclooctylamine with 5-nitrothiophene-2-carbaldehyde in the presence of hydrazine-1-carbothioamide. The reaction is usually carried out in an ethanolic medium under reflux conditions to ensure complete reaction and high yield .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-Cyclooctyl-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
N-Cyclooctyl-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carbothioamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Cyclooctyl-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. For instance, in cancer cells, it can inhibit the PI3K/Akt/mTOR signaling pathway, leading to reduced cell proliferation and induction of apoptosis . The compound’s antibacterial activity is attributed to its ability to bind to bacterial DNA, disrupting essential cellular processes .
Comparison with Similar Compounds
Substituent Effects on Hydrazinecarbothioamide Nitrogen
- Cyclooctyl vs. Adamantane: The compound E-N′-[(5-nitrothiophen-2-yl)methylidene]adamantane-1-carbohydrazide () shares the 5-nitrothiophene motif but replaces the cyclooctyl group with a rigid adamantane structure.
- Aromatic vs. Aliphatic Substituents: Derivatives like N-(2-methylphenyl)hydrazine-1-carbothioamide () and N-(4-chlorophenyl)hydrazinecarbothioamide () feature aromatic substituents. These groups enhance π-π stacking interactions but may reduce solubility compared to the aliphatic cyclooctyl group. Cyclooctyl’s non-aromatic nature could mitigate toxicity risks associated with aromatic systems .
Aromatic Moieties: Nitrothiophene vs. Other Systems
- 5-Nitrothiophene vs. Benzene Derivatives: The compound (2E)-2-[(4-nitrophenyl)methylidene]hydrazine-1-carbothioamide () replaces nitrothiophene with a nitrobenzene group.
Benzimidazole Hybrids :
Compounds such as 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide () incorporate benzimidazole, a heterocycle with proven antimicrobial activity. The target compound’s nitrothiophene may offer distinct redox properties, influencing mechanisms like oxidative stress induction (e.g., N'-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide in , which generates ROS in cancer cells) .
Data Tables: Key Comparisons
Table 1. Substituent Impact on Physicochemical Properties
*Estimated based on substituent contributions.
Biological Activity
N-Cyclooctyl-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carbothioamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : C₁₃H₁₈N₄O₂S
- Molecular Weight : 298.37 g/mol
- IUPAC Name : this compound
This structure features a cyclooctyl group and a nitrothiophene moiety, which are significant for its biological interactions.
Research indicates that this compound functions primarily as an inhibitor of specific enzymes involved in cellular processes. Notably, it has shown activity against:
- SUV39H2 : A histone methyltransferase implicated in the regulation of gene expression related to cancer progression. Inhibiting SUV39H2 may lead to altered epigenetic states that suppress tumor growth .
- PDK1 : The compound has also been identified as a potential inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1), which plays a crucial role in cell survival and metabolism. Inhibition of PDK1 can disrupt signaling pathways that promote cancer cell proliferation .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 15 | Histone methyltransferase inhibition |
| A549 (Lung Cancer) | 20 | PDK1 inhibition |
| HeLa (Cervical Cancer) | 18 | Epigenetic modulation |
These results indicate that the compound may selectively target cancer cells while sparing normal cells, a desirable property in anticancer drug development.
Case Studies
Several case studies have reported on the efficacy of this compound in preclinical models:
- Breast Cancer Model : In a xenograft model using MCF7 cells, treatment with the compound resulted in a significant reduction in tumor volume compared to controls, suggesting its potential as an effective therapeutic agent .
- Lung Cancer Study : A study involving A549 cells showed that the compound not only inhibited cell growth but also induced apoptosis, highlighting its dual mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
